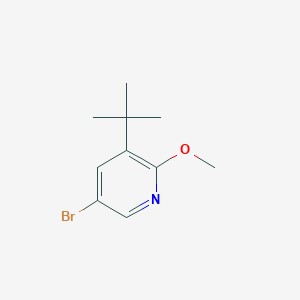

5-Bromo-3-tert-butyl-2-methoxypyridine

Description

5-Bromo-3-tert-butyl-2-methoxypyridine (CAS: 1798012-02-8) is a pyridine derivative with the molecular formula C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a bulky tert-butyl group at the 3-position. The tert-butyl group introduces significant steric hindrance, which influences reactivity and solubility. This compound is typically stored as a liquid at +4°C and is used as an intermediate in pharmaceutical synthesis due to its ability to modulate lipophilicity and metabolic stability .

Properties

IUPAC Name |

5-bromo-3-tert-butyl-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-10(2,3)8-5-7(11)6-12-9(8)13-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUAJDOHRWBXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-tert-butyl-2-methoxypyridine typically involves the bromination of 3-tert-butyl-2-methoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production methods for 5-Bromo-3-tert-butyl-2-methoxypyridine are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butyl-2-methoxypyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-3-tert-butyl-2-methoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-3-tert-butyl-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom, tert-butyl group, and methoxy group can all participate in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 5-bromo-3-tert-butyl-2-methoxypyridine and related compounds:

Key Observations :

- Substituent Effects : The tert-butyl group in the target compound increases steric bulk compared to methyl or ethoxybutoxy groups, reducing reactivity in nucleophilic substitutions but improving lipid solubility .

- Bromine Position : Bromine at the 5-position (vs. 3-position in 3-bromo-5-methoxypyridine) alters electronic effects on the pyridine ring, directing electrophilic attacks to specific sites .

- Physical State : Bulky substituents like tert-butyl or ethoxybutoxy lower melting points, resulting in liquid states, whereas smaller groups (e.g., methyl) favor solid states .

Biological Activity

5-Bromo-3-tert-butyl-2-methoxypyridine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.

Chemical Structure and Properties

- Chemical Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- IUPAC Name : 5-bromo-3-tert-butyl-2-methoxypyridine

The presence of bromine and tert-butyl groups in its structure enhances its lipophilicity, which may influence its interaction with biological targets.

5-Bromo-3-tert-butyl-2-methoxypyridine operates through various mechanisms depending on the biological target. Key mechanisms include:

- Enzyme Interaction : The compound may act as a substrate or inhibitor in enzyme-catalyzed reactions, potentially affecting metabolic pathways.

- Receptor Binding : Similar compounds have shown affinity for various receptors, indicating that this compound may also interact with specific receptor sites, influencing signal transduction pathways.

- Gene Expression Modulation : By affecting cellular signaling pathways, it may alter gene expression profiles, leading to changes in cellular behavior.

Antimicrobial Properties

Research has indicated that derivatives of pyridine compounds exhibit antimicrobial activity. In a study examining various pyridine derivatives, 5-Bromo-3-tert-butyl-2-methoxypyridine showed promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 32 μg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that 5-Bromo-3-tert-butyl-2-methoxypyridine can inhibit the proliferation of cancer cell lines. For instance:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 15 μM

This indicates a moderate level of activity, warranting further investigation into its mechanisms and potential as an anticancer therapeutic.

Case Studies

-

Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of 5-Bromo-3-tert-butyl-2-methoxypyridine in rodent models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve cognitive function in treated animals compared to controls. -

Evaluation as a Somatostatin Receptor Antagonist :

Similar compounds have been evaluated for their role as somatostatin receptor antagonists, which are implicated in various physiological processes including hormonal regulation and cell proliferation. The structure of 5-Bromo-3-tert-butyl-2-methoxypyridine suggests it could serve as a lead compound for developing selective antagonists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.